molecular formula C8H13NO B1521290 4-Methyl-3-oxoheptanenitrile CAS No. 1039833-22-1

4-Methyl-3-oxoheptanenitrile

Cat. No.: B1521290
CAS No.: 1039833-22-1
M. Wt: 139.19 g/mol
InChI Key: CSHWFLZODHQZHN-UHFFFAOYSA-N
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Description

4-Methyl-3-oxoheptanenitrile is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxoheptanenitrile typically involves the reaction of 4-methyl-3-heptanone with a cyanide source. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl group of 4-methyl-3-heptanone, followed by dehydration to form the nitrile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and the concentration of reactants.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can produce secondary alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Primary amines or secondary alcohols.

    Substitution: Various substituted nitriles or ketones.

Scientific Research Applications

4-Methyl-3-oxoheptanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and ketones.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Methyl-3-oxoheptanenitrile exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for nitrilases or ketoreductases, leading to the formation of amines or alcohols. The molecular targets and pathways involved are typically those associated with the functional groups present in the compound, such as the nitrile and ketone groups.

Comparison with Similar Compounds

    4-Methyl-3-oxopentanenitrile: Similar structure but with a shorter carbon chain.

    4-Methyl-3-oxohexanenitrile: One carbon shorter than 4-Methyl-3-oxoheptanenitrile.

    3-Oxoheptanenitrile: Lacks the methyl group at the fourth position.

Uniqueness: this compound is unique due to its specific combination of a nitrile and a ketone group along with a methyl group at the fourth position. This structural arrangement provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

4-methyl-3-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-7(2)8(10)5-6-9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWFLZODHQZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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